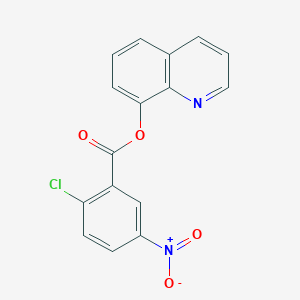

Quinolin-8-yl 2-chloro-5-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O4/c17-13-7-6-11(19(21)22)9-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHHWQOTMUBCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Quinoline and Benzoate Scaffolds in Organic Chemistry

The foundational importance of Quinolin-8-yl 2-chloro-5-nitrobenzoate in chemical research can be understood by first examining its core components: the quinoline (B57606) and benzoate (B1203000) structures.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Derivatives of 8-hydroxyquinoline (B1678124), in particular, are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties. researchgate.netnih.gov The ability of the 8-hydroxyquinoline moiety to chelate metal ions is a key feature that underpins many of its biological functions. nih.gov This chelating property allows these compounds to interfere with essential metal-dependent processes in pathological conditions. Furthermore, the quinoline nucleus is considered a "privileged structure" in drug discovery due to its ability to bind to a variety of biological targets with high affinity. researchgate.net

The benzoate scaffold, derived from benzoic acid, is another fundamental building block in organic synthesis. The specific precursor to the benzoate portion of the title compound is 2-chloro-5-nitrobenzoic acid. This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. pharmacompass.com The presence of the chloro and nitro substituents on the benzene (B151609) ring significantly influences the electronic properties of the molecule, making it a versatile reagent in various chemical transformations. For instance, 2-chloro-5-nitrobenzoic acid can undergo regioselective amination reactions to produce N-substituted 5-nitroanthranilic acid derivatives.

Contextualizing Quinolin 8 Yl 2 Chloro 5 Nitrobenzoate Within Ester Chemistry Research

Quinolin-8-yl 2-chloro-5-nitrobenzoate is classified as an ester, a class of compounds formed from the reaction of an alcohol and a carboxylic acid. In this case, the ester is formed from 8-hydroxyquinoline (B1678124) (acting as the alcohol) and 2-chloro-5-nitrobenzoic acid. The synthesis of novel esters from 8-hydroxyquinoline and various substituted benzoic acids is an active area of research. These studies often aim to create new molecules with enhanced biological activities or specific material properties.

The formation of an ester linkage can modulate the physicochemical properties of the parent molecules. For example, the esterification of 8-hydroxyquinoline can alter its solubility, stability, and ability to permeate biological membranes, which can in turn influence its therapeutic efficacy. Research into similar 8-hydroxyquinoline esters has demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. najah.edu

Academic Research Trajectories and Objectives for Quinolin 8 Yl 2 Chloro 5 Nitrobenzoate

Esterification Pathways for Quinolin-8-yl Benzoate Synthesis

The crucial step in the synthesis of this compound is the formation of the ester linkage between the hydroxyl group of 8-hydroxyquinoline and the carboxyl group of 2-chloro-5-nitrobenzoic acid. This transformation is typically achieved through nucleophilic acyl substitution or by employing various coupling agents.

Nucleophilic acyl substitution is a fundamental reaction class for the formation of esters. masterorganicchemistry.com This pathway generally involves the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride. In the context of this compound synthesis, 8-hydroxyquinoline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-5-nitrobenzoyl chloride (the activated form of 2-chloro-5-nitrobenzoic acid).

The mechanism proceeds via an addition-elimination pathway. masterorganicchemistry.com The lone pair of electrons on the oxygen atom of the hydroxyl group of 8-hydroxyquinoline attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbonyl double bond and eliminating the chloride ion as the leaving group, resulting in the final ester product. This method is efficient and widely used for synthesizing esters from quinoline derivatives. For instance, 8-hydroxyquinoline has been shown to react with ethyl 2-chloroacetate in the presence of a base to form the corresponding ester. nih.gov

An alternative to the acyl chloride method is the direct coupling of the carboxylic acid and the alcohol using a coupling agent. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the alcohol. This approach avoids the need to separately synthesize and handle the often-sensitive acyl chloride.

Commonly used coupling agents for such esterifications include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). nih.govresearchgate.net These reactions are frequently performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net For example, EDC has been successfully used to couple various cinnamic acids to a functionalized 8-hydroxyquinoline derivative. nih.gov The general principle involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of 8-hydroxyquinoline to yield the ester.

Other specialized coupling methods developed for complex ester synthesis, such as the Yamaguchi or Steglich esterifications, could also be applied, offering varying levels of mildness and substrate compatibility. scispace.com

Synthetic Routes to 2-Chloro-5-nitrobenzoic Acid Precursors

The precursor 2-chloro-5-nitrobenzoic acid is synthesized from the readily available starting material, o-chlorobenzoic acid, through an electrophilic aromatic substitution reaction.

The standard method for preparing 2-chloro-5-nitrobenzoic acid is the nitration of o-chlorobenzoic acid. patsnap.com This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming nitro group. The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. Consequently, the nitration of o-chlorobenzoic acid yields a mixture of isomers, primarily the desired 2-chloro-5-nitrobenzoic acid and the undesired 2-chloro-3-nitrobenzoic acid. patsnap.comguidechem.comgoogle.com

Reaction conditions, such as temperature and the ratio of acids, are controlled to optimize the yield of the desired 5-nitro isomer. Several procedures have been described, with reaction temperatures often kept low (e.g., below 0°C to 40°C) to manage the exothermic nature of the reaction and influence isomer distribution. patsnap.comprepchem.compatsnap.com

| Starting Material | Reagents | Temperature | Products | Yield | Reference |

| o-Chlorobenzoic acid | Conc. H₂SO₄, Conc. HNO₃ | 30-40°C | 2-chloro-5-nitrobenzoic acid & 2-chloro-3-nitrobenzoic acid | >85% (finished product) | google.com |

| o-Chlorobenzoic acid | 100% H₂SO₄, 80% HNO₃ | <0°C | 2-chloro-5-nitrobenzoic acid | 92% (pure product) | prepchem.com |

| o-Chlorobenzoic acid | Conc. H₂SO₄, 65% HNO₃ | -5 to 5°C | 2-chloro-5-nitrobenzoic acid | 95.8% (crude solid) | patsnap.com |

Due to the formation of multiple isomers during the nitration process, effective purification is essential to isolate pure 2-chloro-5-nitrobenzoic acid. guidechem.com Several methods are employed to separate the 2-chloro-5-nitrobenzoic acid from the 2-chloro-3-nitrobenzoic acid isomer.

One common industrial method involves a process of alkaline dissolution and controlled acid precipitation. guidechem.comgoogle.com The crude mixture of isomers is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) to form their corresponding sodium salts. patsnap.comguidechem.com Activated carbon may be used for decolorization. Subsequently, the pH of the solution is carefully lowered by the gradual addition of an acid, such as nitric acid. guidechem.com The difference in the solubility of the isomers at a specific pH allows for the selective precipitation of 2-chloro-5-nitrobenzoic acid, which can then be collected by filtration. This process can yield a product with a chromatographic purity of over 99.5%. guidechem.comgoogle.com

Another effective purification technique is recrystallization. The crude product can be recrystallized from a suitable solvent, such as boiling water, to remove impurities, including any unreacted starting material and the undesired isomer. prepchem.com

Synthesis of 8-Hydroxyquinoline and its Functionalized Derivatives

8-Hydroxyquinoline, also known as oxine, is a versatile heterocyclic compound that serves as the second key precursor. It is a bicyclic compound consisting of a pyridine (B92270) ring fused to a phenol (B47542) ring. nih.govresearchgate.net

The most common and commercially significant method for synthesizing 8-hydroxyquinoline is the Skraup synthesis. uop.edu.pk This reaction involves heating a mixture of o-aminophenol and glycerol (B35011) with sulfuric acid and a mild oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. uop.edu.pk The reaction proceeds through several steps, including the dehydration of glycerol to acrolein, Michael addition of the o-aminophenol to acrolein, acid-catalyzed ring closure, and finally, oxidation to form the aromatic quinoline ring system. uop.edu.pk An alternative approach is the Friedlander synthesis, which involves the condensation of an o-aminobenzaldehyde with an aldehyde or ketone in the presence of a base. uop.edu.pk

Derivatization Approaches for this compound Analogs

Starting from the parent compound, this compound, a multitude of analogs can be generated by modifying the benzoate moiety, the quinoline ring, or by linking other functional scaffolds to the core structure.

The benzoate portion of the molecule, 2-chloro-5-nitrobenzoate, is derived from 2-chloro-5-nitrobenzoic acid. By altering the synthesis of this precursor, a wide variety of analogs can be accessed. The synthesis of 2-chloro-5-nitrobenzoic acid typically involves the nitration of ortho-chloro-benzoic acid. google.com

Further modifications can be achieved by:

Varying the Starting Material : Beginning with differently substituted benzoic acids allows for the introduction of a range of functional groups such as alkyl, alkoxy, or other halide groups onto the benzoate ring.

Functional Group Interconversion : The nitro group is a versatile functional handle. For example, it can be reduced to an amine (e.g., 2-chloro-5-aminobenzoic acid), which can then be further functionalized through reactions like diazotization or acylation. google.com The ester linkage itself is formed by reacting the appropriately substituted benzoic acid or its more reactive derivative (like an acyl chloride) with an 8-hydroxyquinoline derivative. The synthesis of volatile esters like methyl benzoate from benzoic acid serves as a fundamental model for this type of transformation. nih.gov

The quinoline ring offers multiple sites for derivatization, with halogenation and alkylation being common strategies to tune the molecule's properties.

Halogenation : The reactivity of the quinoline ring towards halogenation depends on the reaction conditions. Halogenation can occur on either the benzene or pyridine portion of the quinoline system. iust.ac.ir For instance, 2-chloro-8-hydroxyquinoline can be synthesized from 8-hydroxyquinoline-N-oxide through a multi-step process involving reaction with acetic anhydride (B1165640) followed by treatment with phosphorus oxychloride (POCl₃). bsu.edu This introduces a halogen at a key position on the pyridine ring.

Alkylation : Alkylation can be performed at various positions on the quinoline scaffold.

O-Alkylation : The phenolic hydroxyl group of 8-hydroxyquinoline derivatives can be alkylated. For example, 2-chloro-8-hydroxyquinoline can be converted to 2-chloro-8-methoxyquinoline (B1587709) by reaction with methyl iodide in the presence of a base like potassium carbonate. bsu.edu

C-Alkylation : Direct C-H alkylation of the quinoline ring is also possible. Rhodium-catalyzed reactions can introduce alkyl groups at the C2 position using alkenes as the alkyl source. mdpi.comnih.gov This method is often efficient for quinolines that have a substituent ortho to the nitrogen atom. nih.gov Palladium-catalyzed dual C-H bond activation has also been used for the direct alkylation of quinoline N-oxides. mdpi.com

The table below provides examples of these derivatization reactions.

Table 2: Halogenation and Alkylation Reactions on the Quinoline Ring| Reaction Type | Reagents | Product Example | Reference |

|---|---|---|---|

| Chlorination | 1. Acetic anhydride, 2. POCl₃ (from 8-HQ-N-oxide) | 2-Chloro-8-hydroxyquinoline | bsu.edu |

| O-Alkylation (Methylation) | Methyl iodide, K₂CO₃ | 2-Chloro-8-methoxyquinoline | bsu.edu |

| C2-Alkylation | Alkenes, Rhodium catalyst | C2-alkylated quinolines | mdpi.comnih.gov |

More complex derivatives can be synthesized by linking sulfamoylbenzamide or sulfonamide moieties to the quinoline core. These syntheses often involve multi-step sequences.

A general approach to synthesizing sulfamoyl-benzamides involves the reaction of chlorosulfonylbenzoic acid to form a sulfonamide, followed by carbodiimide-mediated coupling to form the carboxamide. researchgate.net

Specifically for quinoline derivatives, several routes have been established:

From Sulfonyl Chlorides : 8-Hydroxy- or 8-methoxyquinoline-5-sulfonyl chlorides can be reacted with various amines, including those with acetylene (B1199291) functionalities, to produce a series of quinoline-5-sulfonamides. nih.gov

Multi-step Assembly : A five-step molecular assembly has been described for creating complex quinoline-sulphonamide derivatives, utilizing Suzuki coupling, acid-amine cross-coupling reactions, and N-alkylation to build the final structure. nih.govresearchgate.net

Hartwig-Buchwald Amination : This reaction can be used to synthesize 5-(N-substituted-anilino)-8-hydroxyquinolines, which can serve as scaffolds for further derivatization. researchgate.net

These methods allow for the creation of hybrid molecules where the quinoline ester is linked to other pharmacologically relevant groups, significantly expanding the chemical space of accessible analogs.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be a composite of the vibrations from the quinolin-8-yl and the 2-chloro-5-nitrobenzoate moieties, with shifts indicative of ester formation.

Key expected vibrational modes include:

C=O Stretching: The ester carbonyl (C=O) stretch is one of the most prominent absorption bands. In related benzoic acid derivatives, this peak is typically strong and sharp. For comparison, the C=O stretching mode in benzoic acid is predicted between 1786 and 1608 cm⁻¹. The formation of the ester linkage would likely place this absorption in the range of 1720-1740 cm⁻¹.

C-O Stretching: The ester linkage will also exhibit C-O stretching vibrations. These typically appear as two distinct bands: an asymmetric stretch (around 1275–1200 cm⁻¹) and a symmetric stretch (around 1150-1000 cm⁻¹) mdpi.com. In similar structures, C-O stretching vibrations have been assigned at 1236 and 1085 cm⁻¹ chemicalbook.com.

NO₂ Vibrations: The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1560 and 1515 cm⁻¹ and a symmetric stretch between 1355 and 1315 cm⁻¹. For a related compound, 8-Hydroxy Quinoline Nitro Benzoate, the NO₂ stretching vibration was observed at 1534 cm⁻¹ scirp.org.

Quinoline Ring Vibrations: The quinoline ring system has several characteristic vibrations. The C=N ring stretching vibration is typically observed around 1601 cm⁻¹ scirp.org. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the quinoline ring are expected in the fingerprint region, specifically around 746-550 cm⁻¹ scirp.org.

C-Cl Stretching: The carbon-chlorine (C-Cl) bond will produce a stretching vibration in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. A stretching mode for C-Cl was observed at 740 cm⁻¹ in a related chloro-substituted compound chemicalbook.com.

The table below summarizes key FTIR peaks observed in the precursor molecules and related compounds, providing a basis for the expected spectrum of the title compound.

| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |

| C=N (Quinoline) | 8-Hydroxy Quinoline Nitro Benzoate | 1601 | scirp.org |

| NO₂ Stretch | 8-Hydroxy Quinoline Nitro Benzoate | 1534 | scirp.org |

| C-O Bending | 8-Hydroxy Quinoline Nitro Benzoate | 875 | scirp.org |

| C-Cl Stretch | 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | 740 | chemicalbook.com |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for characterizing the aromatic ring systems.

Expected key Raman signals include:

Aromatic Ring Breathing Modes: The quinoline and benzene rings will exhibit characteristic "breathing" modes, which are strong and sharp peaks in the Raman spectrum, typically appearing around 1000 cm⁻¹.

Nitro Group Vibrations: The symmetric stretching of the NO₂ group is often strong in Raman spectra, expected around 1350 cm⁻¹.

C-Cl Vibration: The C-Cl stretch is also Raman active and would appear in the 800-600 cm⁻¹ range.

A study on 8-Hydroxy Quinoline (HQ) using surface-enhanced Raman scattering (SERS) provides insight into the vibrational modes of the quinoline moiety, which would be largely preserved in the ester derivative nih.gov. Data for 2-chloro-5-nitrobenzoic acid is also available, showing characteristic peaks for the substituted benzene ring chemicalbook.com.

| Compound | Key Raman Bands (cm⁻¹) | Assignment | Reference |

| 8-Hydroxyquinoline | Various | Quinoline ring modes | nih.gov |

| 2-Chloro-5-nitrobenzoic acid | Various | Substituted benzene ring modes, NO₂ vibrations | chemicalbook.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound will show distinct signals for the protons on the quinoline ring and the benzene ring.

Quinoline Protons: The quinoline ring contains six aromatic protons. These protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C2 position, adjacent to the nitrogen atom, is expected to be the most downfield. For quinolin-8-ol, protons are observed at δ 8.78, 8.30, 8.14, 7.45, 7.42, 7.33, and 7.19 ppm chemicalbook.com. The esterification at the 8-position will cause shifts in the signals of the nearby protons, particularly H7.

Benzoate Protons: The 2-chloro-5-nitrobenzoate ring has three protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups. In the ¹H NMR spectrum of 2-chloro-5-nitrobenzoic acid (in DMSO-d₆), signals are observed corresponding to the aromatic protons guidechem.com. The formation of the ester will cause a slight upfield or downfield shift of these protons.

Expected ¹H NMR Chemical Shifts (δ, ppm)

Quinoline Moiety: δ 7.2 – 9.0 ppm (6H, multiplets)

Benzoate Moiety: δ 7.5 – 8.5 ppm (3H, multiplets)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Ester Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have a chemical shift in the range of δ 160-170 ppm.

Aromatic Carbons: The carbons of the quinoline and benzene rings will appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the ester oxygen (C8 of the quinoline ring) will be significantly shifted downfield. Similarly, the carbons attached to the chlorine (C2) and nitro group (C5) on the benzoate ring will also show characteristic downfield shifts. For quinoline itself, carbon signals appear at δ 150.9, 149.1, 137.0, 136.9, 129.0, 128.5, 128.4, 122.6, and 117.8 ppm chemicalbook.com. For 2-chloro-5-nitrobenzoic acid, aromatic carbon signals are observed between δ 125-148 ppm, with the carboxyl carbon around δ 164 ppm chemicalbook.com.

The table below presents typical ¹³C NMR chemical shifts for the precursor molecules.

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| Quinoline Derivatives | Aromatic Carbons | 115 - 155 | researchgate.net |

| 2-Chloro-5-nitrobenzoic acid | Carboxyl (C=O) | ~164 | chemicalbook.com |

| 2-Chloro-5-nitrobenzoic acid | Aromatic Carbons | 125 - 148 | chemicalbook.com |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound is not currently available in open-access crystallographic databases, analysis of related structures can provide valuable predictive insights into its potential solid-state conformation and packing.

A closely related structure, 8-hydroxyquinolinium 3-chloro-2-nitrobenzoate, has been characterized nih.gov. In this salt, an acid-base interaction leads to proton transfer, and the resulting cation and anion are linked by N⁺-H···O⁻ hydrogen bonds. The crystal packing is further stabilized by π-π stacking interactions between the quinoline ring systems nih.gov.

Another relevant structure is that of methyl 5-chloro-2-nitrobenzoate, which crystallizes in the monoclinic space group P2₁/n researchgate.net. Its crystal structure reveals that molecules are linked by weak C-H···O interactions and slipped π-π stacking between benzene rings researchgate.net.

Based on these analogues, it can be hypothesized that the crystal structure of this compound would likely be influenced by:

π-π Stacking: Interactions between the electron-rich quinoline system and the electron-deficient nitrobenzoate system are highly probable.

Halogen Interactions: The chlorine atom may participate in halogen bonding or other weak intermolecular interactions.

The table below summarizes the crystallographic data for a related compound.

| Compound | Methyl 5-chloro-2-nitrobenzoate |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.2616 |

| b (Å) | 22.470 |

| c (Å) | 9.3894 |

| β (°) | 90.64 |

| Volume (ų) | 899.1 |

| Reference | researchgate.net |

This comprehensive analysis, drawing upon data from precursors and analogous structures, provides a robust, albeit predictive, spectroscopic and structural profile for this compound, laying the groundwork for future empirical studies.

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel compound like this compound, a suitable single crystal would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine key structural parameters.

This analysis would yield a definitive molecular structure, confirming the connectivity of the quinolin-8-yl and 2-chloro-5-nitrobenzoate moieties through the ester linkage. It would also provide precise bond lengths, bond angles, and torsion angles. Furthermore, SC-XRD reveals how molecules pack in the crystal lattice, identifying intermolecular interactions such as π-π stacking or other non-covalent bonds that influence the solid-state structure. The data would be presented in a crystallographic information file (CIF), and key parameters are typically summarized in a table.

Table 1: Hypothetical Example of Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₉ClN₂O₄ |

| Formula Weight | 328.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 23.0 |

| c (Å) | 8.5 |

| β (°) | 95.0 |

| Volume (ų) | 1460 |

| Z | 4 |

Powder X-ray Diffraction for Crystalline Phase and Polymorph Characterization

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a fingerprint of its crystalline phase. This technique is crucial for confirming the bulk purity of a synthesized sample and for identifying different crystalline forms, known as polymorphs. The sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the material's crystal structure. For this compound, this would confirm if the bulk material corresponds to the structure determined by SC-XRD and would be essential for quality control.

Complementary Spectroscopic and Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic quinoline and nitrobenzoate ring systems. The presence of the nitro group and the extended conjugation would likely result in absorptions at longer wavelengths. Analysis of the spectrum, often recorded in various solvents, helps in understanding the electronic properties of the molecule. For similar nitro-substituted quinoline derivatives, absorption maxima are often observed in the 250-400 nm range.

Table 2: Illustrative UV-Vis Absorption Data for a Nitroaromatic Compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Hexane | 260 | 340 |

| Ethanol | 265 | 350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions. The subsequent fragmentation pattern in tandem MS (MS/MS) provides valuable structural information. Expected fragmentation pathways for this molecule would include the cleavage of the ester bond, leading to ions corresponding to the quinolin-8-ol cation and the 2-chloro-5-nitrobenzoyl cation. Further fragmentation of these ions, such as the loss of CO or NO₂, would help to confirm the structure of the different parts of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure |

|---|---|

| [M]+ | Intact Molecule |

| [C₉H₇NO]+ | Quinolin-8-ol cation |

| [C₇H₃ClNO₃]+ | 2-chloro-5-nitrobenzoyl cation |

| [C₉H₆N]+ | Quinoline fragment after loss of OH |

Computational and Theoretical Investigations of Quinolin 8 Yl 2 Chloro 5 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. For Quinolin-8-yl 2-chloro-5-nitrobenzoate, these methods have been applied to elucidate its electronic structure, excited state properties, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the molecule's lowest energy conformation is determined by calculating forces on the atoms and adjusting their positions to find a minimum on the potential energy surface.

For the this compound system, DFT calculations using hybrid functionals such as B3LYP have been employed to analyze the energy profiles of its key interactions. researchgate.net Such studies are essential for understanding the stability of the compound and the nature of its chemical bonds. The geometry optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from X-ray diffraction to validate the computational model. These calculations also provide a detailed picture of the molecule's electronic density, which is foundational for analyzing its reactivity and intermolecular interactions. orientjchem.org

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the properties of molecules in their electronically excited states. rsc.org This technique allows for the prediction of electronic absorption and emission spectra by calculating the energies of vertical transitions from the ground state to various excited states.

For quinoline (B57606) derivatives, TD-DFT calculations are used to understand their photophysical characteristics, including absorption spectra. nih.govrsc.org The method can predict the maximum absorbance wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org This information is critical for applications in materials science and photochemistry, providing insight into how the molecule interacts with light.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and electrical transport properties. researchgate.netwuxibiology.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net The analysis of these orbitals provides insight into the charge transfer interactions that can occur within the molecule. For this compound, the distribution of the HOMO and LUMO across the quinoline and benzoate (B1203000) moieties would dictate the nature of its electronic transitions and reactivity.

| Orbital | Energy (eV) | Characteristic |

|---|---|---|

| HOMO | Specific value not available in search results | Electron Donor |

| LUMO | Specific value not available in search results | Electron Acceptor |

| Energy Gap (ΔE) | Specific value not available in search results | Indicator of Chemical Reactivity and Stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen. researchgate.net Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are preferred sites for nucleophilic attack. researchgate.net Green areas represent neutral or zero potential. An MEP map of this compound would reveal the negative potential around the oxygen atoms of the nitro and carboxyl groups and the nitrogen of the quinoline ring, highlighting these as key sites for intermolecular interactions. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Assembly

In the crystal structure of the 1:1 compound formed by 2-chloro-5-nitrobenzoic acid and quinoline, hydrogen bonding is the primary interaction governing the supramolecular assembly. nih.gov A significant, short hydrogen bond is observed between the pyridine (B92270) nitrogen atom of the quinoline molecule and a carboxyl oxygen atom of the 2-chloro-5-nitrobenzoic acid. nih.govresearchgate.net

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | H-Atom Location |

|---|---|---|---|---|

| Carboxyl O | H | Pyridine N | 2.6476 (13) | O site |

Halogen Bonding and its Contribution to Crystal Engineering

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the chlorine atom attached to the benzoate ring can participate in such interactions. The electron-withdrawing nature of the adjacent nitro group and the aromatic ring enhances the electrophilic character of the chlorine atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole).

Table 1: Illustrative Halogen Bond Geometries for Chloro-substituted Aromatic Compounds

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | Cl | O | 3.00 - 3.40 | 160 - 175 |

| Halogen Bond | Cl | N | 3.10 - 3.50 | 160 - 175 |

Note: This table presents typical values for halogen bonds involving chlorine and is for illustrative purposes. Actual values for the title compound would require specific experimental or computational determination.

Pi-Pi Stacking Interactions and Aromatic Interactions

The molecular structure of this compound contains two significant aromatic systems: the quinoline ring and the 2-chloro-5-nitrobenzoate ring. These planar, electron-rich systems can interact with each other through pi-pi (π-π) stacking, a critical non-covalent force in the organization of aromatic molecules in the solid state.

These interactions occur when the π-orbitals of adjacent aromatic rings overlap. The geometry of this stacking can vary, leading to different arrangements such as face-to-face, parallel-displaced, or T-shaped (edge-to-face) configurations. In the crystal structures of similar quinoline derivatives, π-π stacking interactions are frequently observed, with centroid-to-centroid distances typically ranging from 3.4 to 3.9 Å. nih.govresearchgate.net These interactions contribute significantly to the thermodynamic stability of the crystal packing. Computational studies can predict the preferred stacking geometries and quantify the interaction energies, which are essential for understanding the polymorphic behavior and physical properties of the compound. The presence of both an electron-rich quinoline system and a relatively electron-poor nitroaromatic ring can also lead to favorable donor-acceptor type π-π interactions.

Table 2: Representative Parameters for π-π Stacking in Quinoline-containing Crystals

| Interaction Geometry | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Slip Angle (°) |

| Parallel-displaced | 3.59 | < 10 | 20 - 30 |

| Face-to-face (offset) | 3.73 | < 10 | < 15 |

| T-shaped | ~5.0 | ~90 | N/A |

Note: The data in this table are derived from related quinoline structures to illustrate typical π-π stacking parameters. nih.govresearchgate.net The specific values for this compound may differ.

Advanced Topological Analyses: NCI, RDG, ELF, and LOL

To gain a deeper understanding of the bonding and non-covalent interactions within this compound, advanced topological analyses of the electron density are employed. These methods provide a visual and quantitative description of chemical interactions.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis: The NCI index is a powerful tool for visualizing weak, non-covalent interactions in real space. wikipedia.org It is based on the electron density (ρ) and its reduced density gradient (s). By plotting RDG against the electron density, regions corresponding to different types of interactions can be identified. nih.gov Three-dimensional NCI plots generate isosurfaces that are color-coded to distinguish between strong attractive interactions (like hydrogen and halogen bonds), weaker van der Waals forces, and repulsive steric clashes. researchgate.netjetir.org For the title compound, NCI/RDG analysis would visualize the intramolecular and intermolecular interactions, such as halogen bonds, π-π stacking, and C-H···O contacts that dictate its conformation and crystal packing.

Electron Localization Function (ELF) and Localization-of-Orbital Locator (LOL): ELF and LOL are topological analyses that provide insight into the regions of electron localization in a molecule. They act as a quantum chemical "marker" for chemical bonds and lone pairs. The ELF analysis reveals the spatial regions where electrons are paired, distinguishing core electrons, covalent bonds, and lone pairs with high clarity. Similarly, LOL provides a complementary picture of electron localization. For this compound, ELF and LOL maps would precisely delineate the covalent bonds within the quinoline and benzoate rings, the C-Cl bond, the nitro group bonds, and the lone pairs on the oxygen and nitrogen atoms, offering a detailed picture of its electronic structure.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist's" view of molecular orbitals, translating the complex wavefunctions into familiar concepts like lone pairs, bonding orbitals (σ, π), and antibonding orbitals (σ, π).

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) on Nitro | π* (C-C) in Benzene (B151609) Ring | 5 - 15 | Resonance/Hyperconjugation |

| LP (N) in Quinoline | π* (C-C) in Quinoline Ring | 10 - 25 | Resonance/Hyperconjugation |

| π (C-C) in Benzene | π* (C-C) in Benzene Ring | 15 - 30 | π-delocalization |

| σ (C-H) | σ* (C-C) | 1 - 5 | Hyperconjugation |

Note: This table provides hypothetical E(2) energy values for plausible interactions within the title compound to illustrate the output of an NBO analysis. Specific calculations are required for accurate data.

Molecular Modeling and Dynamics Simulations

Molecular Docking for Theoretical Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov For this compound, docking studies can be used to theoretically screen for potential biological targets and to understand the molecular basis of its hypothetical bioactivity. Quinoline derivatives are known to interact with a wide range of biological targets, including kinases, reverse transcriptases, and topoisomerases. mdpi.comresearchgate.net

The docking process involves placing the ligand in the active site of a target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. The results identify the most likely binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, halogen bonds, and π-π stacking, between the ligand and the protein's amino acid residues. This information is crucial for structure-based drug design and for generating hypotheses about the compound's mechanism of action. nih.govnih.gov

Table 4: Example of a Molecular Docking Results Summary

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Example Kinase (e.g., 3XXX) | -8.5 | LYS78, GLU95, LEU150 | H-bond, Hydrophobic |

| Example Topoisomerase (e.g., 1XXX) | -9.2 | ARG364, TYR503, ASP533 | H-bond, π-π stacking |

| Example Reverse Transcriptase (e.g., 4XXX) | -9.0 | LYS101, TRP229, TYR181 | H-bond, Halogen bond |

Note: This table is a hypothetical representation of docking results for this compound against plausible protein families targeted by quinoline derivatives. The data is for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often performed to assess the dynamic stability of the predicted ligand-receptor complex and to explore the conformational landscape of the ligand itself. mdpi.comnih.gov

An MD simulation of the this compound-protein complex, solvated in a water box, would provide detailed information on its behavior under physiological conditions. Key parameters are monitored throughout the simulation, including:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over time to assess the stability of the binding pose. A stable RMSD profile suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds and other interactions identified in docking is monitored to confirm their stability over the simulation period.

These simulations provide a more realistic and dynamic picture of the ligand-target interaction than the static view offered by docking, helping to validate the binding mode and providing insights into the conformational changes that may occur upon binding. acs.orgnih.gov

Prediction of Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizability

Theoretical investigations, primarily using Density Functional Theory (DFT), are the standard approach for predicting NLO properties of organic molecules. researchgate.netuobasrah.edu.iqresearchgate.netnanobioletters.combohrium.comekb.egresearchgate.netnih.govnih.gov Common functionals such as B3LYP and CAM-B3LYP, paired with basis sets like 6-311++G(d,p) or 6-311G(d,p), are frequently employed to calculate the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). bohrium.comekb.egnih.govnih.gov These calculations provide insights into the electronic behavior of the molecule under an external electric field and its potential for applications in optoelectronic devices.

The key parameters that quantify the NLO response of a molecule are its polarizability and hyperpolarizability tensors. The average polarizability (<α>) and the total first hyperpolarizability (β₀) are typically reported. A large β₀ value is indicative of a significant second-order NLO response. For comparison, the NLO properties of novel materials are often benchmarked against a standard NLO material like urea.

Given the structural similarities to other studied quinoline derivatives, it is anticipated that this compound would exhibit notable NLO properties. The nitro group, being a strong electron acceptor, and the chloro group, also an electron-withdrawing group, on the benzoate ring are expected to enhance the ICT characteristics of the molecule, likely leading to a significant hyperpolarizability.

To illustrate the range of predicted NLO properties for similar compounds, the following tables summarize computational data for various quinoline derivatives found in the literature. These values serve as a reference for the potential NLO response of this compound.

Table 1: Calculated NLO Properties of Selected Quinoline Derivatives

| Compound | Method | Dipole Moment (μ) (Debye) | Average Polarizability (<α>) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |

| 4-(quinolin-2-ylmethylene)aminophenol in DMSO | PCM/CAM-B3LYP/6-311++G(d,p) | - | - | - |

| Quinoline-Carbazole Derivative (Q1D2) | B3LYP/6-311G(d,p) | - | - | 23885.90 |

| 3,4-Dichloro-6-ethyl-6H-pyrano[3,2-c]quinoline-2,5-dione (DCPQ) | B3PW91_SDD | 7.64 | - | 4.29 x 10⁻³⁰ esu (~12 times urea) |

Note: The table presents data from various sources and computational methods, which can influence the calculated values. Direct comparison should be made with caution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial in assessing NLO properties. A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions. researchgate.netnih.govresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich quinoline ring, while the LUMO would be centered on the electron-deficient nitrobenzoate moiety. This spatial separation of the frontier orbitals facilitates ICT upon excitation, a desirable feature for NLO materials.

Advanced Research Applications and Chemical Utility of Quinolin 8 Yl 2 Chloro 5 Nitrobenzoate

Contributions to Organic Materials Science

The unique electronic and photophysical properties inherent to the quinoline (B57606) ring system form the basis for the potential applications of Quinolin-8-yl 2-chloro-5-nitrobenzoate in organic materials science. Quinoline derivatives are known for their utility in various optoelectronic applications. nih.govnih.gov

The 8-hydroxyquinoline (B1678124) component, from which the quinolin-8-yl group is derived, is a cornerstone in the field of organic electronics. Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinoline)aluminum (Alq3), are widely used as electron transport and emissive materials in Organic Light-Emitting Diodes (OLEDs) due to their high electron mobility, strong luminescence, and thermal stability. nih.govmdpi.com The quinoline core's electron-transporting capability is a key property for such applications. nih.gov It is plausible that this compound could be investigated as a component in organic semiconductor devices, either as a host material, an electron transport layer, or as a dopant to tune the electronic properties of other organic semiconductors. researchgate.netmdpi.com The presence of the electron-withdrawing chloro and nitro groups on the benzoate (B1203000) moiety could further modify the electron affinity and charge transport characteristics of the molecule.

Properties of a Related Organic Semiconductor

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Application |

|---|

Quinoline derivatives have garnered significant interest for their potential in nonlinear optical (NLO) materials, which are crucial for technologies like optical data storage and communication. nih.gov These compounds can exhibit large second-order NLO responses. Theoretical and experimental studies on various quinoline derivatives have demonstrated their promising NLO properties. nottingham.ac.uk The D–A–D–π–A (Donor-Acceptor-Donor-π-Acceptor) configurations in some quinoline-based compounds have been explored to enhance these effects. nih.gov The structure of this compound, with the electron-donating quinoline ring and the electron-withdrawing nitrobenzoate group, suggests a potential intramolecular charge transfer that could lead to significant NLO properties.

The application of 8-hydroxyquinoline and its derivatives extends to the fabrication of various photonic devices. rroij.com For instance, multiple quantum well structures composed of alternating layers of 8-hydroxyquinoline aluminum (Alq3) and an aromatic diamine have been developed, demonstrating quantum size effects. scispace.com Furthermore, nanostructures of 8-hydroxyquinoline lithium have been synthesized and shown to have potential uses in photosensors and photoswitch nanodevices. researchgate.net Given the inherent photoluminescence of the quinoline core, this compound could be explored for its utility in fabricating novel photonic components. The specific substituents on the benzoate ring would likely influence the emission wavelength and quantum yield. nih.gov

Coordination Chemistry and Metal Complexation Research

The quinoline nitrogen and the ester oxygen of the quinolin-8-yl group, along with the carboxylate and nitro groups of the benzoate moiety, present multiple potential coordination sites, making this compound an interesting ligand for coordination chemistry.

Quinoline-based ligands are extensively used in the synthesis of metal complexes due to their versatile coordination behavior. researchgate.net The functionalization of the quinoline ring can introduce specific steric and electronic effects, leading to metal complexes with distinct reactivity and solubility. researchgate.net The nitrogen atom in the quinoline ring can effectively coordinate with metal ions. Research has shown that quinoline-based ligands can form stable complexes with a variety of transition metals, and these complexes have applications in catalysis and materials science. researchgate.netresearchgate.net The quinolin-8-yl moiety in the target compound provides a well-established coordination site through its nitrogen atom, and potentially through the ester oxygen, for the synthesis of novel metal complexes.

Coordination polymers, including Metal-Organic Frameworks (MOFs), are a class of materials with diverse applications in gas storage, catalysis, and sensing. rsc.orgnih.gov The selection of organic ligands is crucial for the construction of these frameworks. nih.gov N-heterocyclic ligands, such as those based on quinoline, are excellent candidates for building coordination polymers due to their varied coordination modes. mdpi.comscispace.com

Lanthanide ions are of particular interest due to their unique luminescent and magnetic properties. rsc.orgresearchgate.net Coordination polymers incorporating lanthanide ions often exhibit interesting photoluminescent behaviors, making them suitable for applications as sensors. nih.govresearchgate.netresearchgate.netmdpi.com The quinoline-2,4-dicarboxylate ligand, for example, has been used to construct 3D coordination polymers with lanthanide ions. mdpi.com Additionally, nitrobenzoic acids have been employed as ligands in the synthesis of coordination compounds, demonstrating their versatility. mdpi.comnih.gov Given that both the quinoline and nitrobenzoate moieties have been successfully used to form coordination polymers with lanthanides, it is conceivable that this compound could act as a bridging ligand to form novel coordination polymers with lanthanide and other metal ions.

Examples of Lanthanide Coordination Polymers with N-Heterocyclic Ligands

| Ligand | Metal Ion | Resulting Structure | Potential Application |

|---|---|---|---|

| 4'-(4-(4-carboxyphenyloxy)phenyl)-4,2':6',4''-tripyridine | Eu(III) | 1D ring-chain structure | Luminescent sensor for Co2+, Cu2+, and nitrobenzene (B124822) nih.gov |

| Quinoline-2,4-dicarboxylic acid | Nd(III), Eu(III), Tb(III) | 3D coordination polymer | Luminescent materials mdpi.com |

Theoretical Insights into Metal-Ligand Interactions and Bonding

Although specific theoretical studies on the metal complexes of this compound are not documented, insights can be drawn from computational analyses of related quinoline derivatives. The quinoline moiety is a well-known chelating agent, capable of coordinating with metal ions through its nitrogen atom and, in the case of 8-substituted quinolines, often a second donor atom. In this compound, the ester oxygen atom could potentially participate in chelation, forming a stable five-membered ring with a metal center.

Theoretical investigations, such as those employing Density Functional Theory (DFT), on similar quinoline-based ligands reveal that the nature of metal-ligand bonding can range from predominantly electrostatic to significantly covalent, depending on the metal ion and the substituents on the quinoline and benzoate rings. The electron-withdrawing nature of the chloro and nitro groups on the benzoate ring would influence the electron density on the ester oxygen, which in turn would affect its coordination properties.

Furthermore, computational studies on related systems have been used to predict the optimized geometries of metal complexes, analyze frontier molecular orbitals (HOMO-LUMO), and understand the electronic transitions observed in their absorption spectra. For a hypothetical metal complex of this compound, DFT calculations could elucidate the bond dissociation energies, the stability of the complex, and the charge transfer characteristics between the ligand and the metal.

Supramolecular Chemistry and Crystal Engineering Paradigms

The design and synthesis of multi-component crystalline materials, such as molecular salts and co-crystals, rely on a detailed understanding of non-covalent interactions. The structural features of this compound make it an interesting candidate for crystal engineering studies.

The formation of molecular salts or co-crystals is often guided by the difference in the pKa values (ΔpKa) of the constituent acid and base. While this compound is an ester and not a free acid or base, the quinoline nitrogen retains its basic character and can be protonated by strong acids. Conversely, the ester could be co-crystallized with other molecules through various intermolecular interactions.

Studies on analogous systems, such as the co-crystallization of substituted quinolines with chloro- and nitro-substituted benzoic acids, provide a framework for predicting the behavior of this compound. For instance, the interaction between a quinoline derivative and a substituted benzoic acid can lead to the formation of a salt through proton transfer from the carboxylic acid to the quinoline nitrogen, or a co-crystal held together by hydrogen bonds between the neutral acid and base. The outcome is largely dependent on the ΔpKa between the protonated quinoline and the benzoic acid.

In the case of this compound, it could potentially form co-crystals with hydrogen bond donors that can interact with the quinoline nitrogen or the oxygen atoms of the nitro and ester groups. Similarly, it could participate in the formation of ternary co-crystals involving a carboxylic acid and another basic molecule.

The crystal packing of this compound would be dictated by a variety of intermolecular forces. Based on studies of structurally similar compounds, the following interactions are expected to play a significant role:

π-π Stacking Interactions: The planar aromatic systems of the quinoline and benzoate rings are prone to π-π stacking. These interactions are a significant cohesive force in the crystal lattice of many aromatic compounds. The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 4.0 Å.

Halogen Bonding: The chlorine atom on the benzoate ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules.

An analysis of the crystal structure of the closely related compound, quinolin-8-yl 4-chlorobenzoate, reveals that the crystal packing is primarily governed by dispersion forces, with C-H···N hydrogen bonds also playing a role. The dihedral angle between the quinoline and benzoate rings in this analog is nearly orthogonal, which would influence the potential for intramolecular versus intermolecular interactions.

| Interaction Type | Potential Participating Atoms/Groups in this compound | Typical Distance/Geometry |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Quinoline N, Ester O, Nitro O | O-H···N, N-H···N, C-H···O |

| π-π Stacking | Quinoline and Benzoate rings | Centroid-centroid distance ~3.5-4.0 Å |

| Halogen Bonding | Chlorine atom | Cl···O, Cl···N |

| Dispersion Forces | Entire molecule | Contribute to overall packing |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences, as different polymorphs can exhibit distinct physical and chemical properties. While no specific polymorphic forms of this compound have been reported, the potential for its existence is significant.

The flexibility of the ester linkage allows for conformational polymorphism, where different conformers of the molecule pack in different ways in the crystal lattice. The relative orientation of the quinoline and benzoate rings can vary, leading to different intermolecular interaction patterns and, consequently, different crystal structures.

The existence of polymorphism in related compounds supports this hypothesis. For instance, 8-hydroxyquinoline is known to exist in different polymorphic forms. Similarly, 2-chloro-4-nitrobenzoic acid, a structural isomer of the acid moiety, exists as at least two dimorphs. These observations suggest that this compound may also exhibit polymorphism under different crystallization conditions. The different polymorphs would likely have different melting points, solubilities, and spectroscopic properties, all of which are structure-dependent characteristics.

Role as a Chemical Intermediate in Complex Organic Synthesis

The structure of this compound suggests its utility as a versatile intermediate in organic synthesis. The ester linkage can be cleaved under various conditions, and the quinoline and benzoate moieties can be further functionalized.

One plausible application of this compound is as an activated derivative of 2-chloro-5-nitrobenzoic acid for the synthesis of N-substituted 5-nitroanthranilic acid derivatives. The quinolin-8-yl group can act as a good leaving group, facilitating the amidation of the benzoate carbonyl group.

The synthesis would likely proceed via the nucleophilic acyl substitution of the ester with a primary or secondary amine. This reaction would yield an N-substituted 2-chloro-5-nitrobenzamide. The subsequent step would involve a nucleophilic aromatic substitution of the chlorine atom with an amino group, which could be achieved using ammonia (B1221849) or a primary amine, to furnish the desired N-substituted 5-nitroanthranilic acid derivative. The 8-hydroxyquinoline released in the first step can be recovered and potentially recycled.

Explorations in Structure-Property Relationships and Molecular Reactivity

The unique structural arrangement of this compound, which combines a quinoline heterocycle with a substituted benzoic acid via an ester linkage, offers a rich landscape for studying molecular properties. Research into its analogues provides valuable insights into how its electronic and spatial characteristics govern its reactivity and interactions.

Elucidation of Molecular Descriptors and Reactivity Indices

Direct computational studies on this compound are not widely available; however, detailed theoretical investigations on its parent components, such as 8-hydroxy-5-nitroquinoline (8H5NQ), 5-chloro-8-hydroxyquinoline (B194070) (5CL8HQ), and 8-hydroxyquinolium 3-nitrobenzoate, have been performed using Density Functional Theory (DFT). researchgate.netresearchgate.net These studies allow for the elucidation of key molecular descriptors and reactivity indices that are likely transferable to the target compound.

Global reactivity descriptors, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests the molecule is more reactive. researchgate.net For instance, studies on 8H5NQ and 5CL8HQ reveal how nitro and chloro substituents influence the electronic properties of the quinoline ring system. researchgate.net These analyses often include calculations of dipole moment, polarizability, and hyperpolarizability, which indicate the potential for non-linear optical (NLO) behavior. researchgate.netresearchgate.net

Table 1: Representative Calculated Molecular Descriptors for Related Compounds This table is interactive. Click on headers to sort.

| Descriptor | 8-hydroxy-5-nitroquinoline (8H5NQ) researchgate.net | 5-chloro-8-hydroxyquinoline (5CL8HQ) researchgate.net | Notes |

|---|---|---|---|

| HOMO Energy | Value not specified | Value not specified | Indicates electron-donating ability. |

| LUMO Energy | Value not specified | Value not specified | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | Value not specified | Value not specified | Lower values suggest higher reactivity. |

| Dipole Moment | High | Moderate | Influences solubility and intermolecular forces. |

| Polarizability | High | Moderate | Measures the distortion of electron cloud. |

| Hyperpolarizability | High | Moderate | Indicates potential for NLO applications. |

Data inferred from qualitative descriptions in cited literature. Specific numerical values for these analogues were not provided in the search results.

Local reactivity can be assessed using Fukui functions and Average Local Ionization Energy (ALIE) surfaces, which identify the most probable sites for nucleophilic and electrophilic attacks within the molecule. researchgate.net

Investigation of Substituent Effects on Molecular Properties and Intermolecular Interactions

The chloro and nitro substituents on the benzoate ring, along with the nitrogen atom in the quinoline ring, profoundly influence the molecule's electrostatic potential and its ability to form non-covalent interactions. Crystallographic studies of co-crystals formed between substituted benzoic acids and quinoline derivatives provide direct evidence of these interactions. nih.gov

For example, the analysis of crystal structures involving 3-chloro-2-nitrobenzoic acid and various quinolines reveals the formation of robust hydrogen bonds, typically between the carboxylic acid group and the quinoline nitrogen. nih.gov In the ester, while this specific hydrogen bond is absent, the underlying electronic properties dictate other potential interactions. The electron-withdrawing nature of the nitro and chloro groups creates an electron-deficient phenyl ring, which can engage in π-π stacking interactions with the more electron-rich quinoline system.

These intermolecular forces are critical in the solid state, influencing crystal packing, and in solution, affecting solubility and interactions with other molecules. The primary interactions governing the supramolecular assembly of related structures include:

Hydrogen Bonds: C—H···O interactions are commonly observed, linking molecules into tapes, ribbons, or more complex three-dimensional networks. nih.gov

π–π Stacking: Interactions between the aromatic rings of the quinoline and benzoate moieties are crucial for stabilizing the crystal structure, with typical centroid-centroid distances ranging from 3.5 to 3.9 Å. nih.gov

The specific positions of the chloro and nitro groups are also critical. The nitro group at the 5-position and the chloro group at the 2-position of the benzoate moiety significantly modulate the electronic distribution and steric profile, which in turn affects how the molecule interacts with its environment.

Theoretical Studies of Molecular Recognition and Binding with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a biological macromolecule like a protein or enzyme. Such theoretical studies are vital for rational drug design. While docking studies specifically for this compound were not found, extensive research has been performed on its structural analogues, demonstrating the utility of the quinoline scaffold in binding to biological targets. researchgate.netresearchgate.netnih.gov

For instance, 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline have been docked against ACP reductase, an enzyme, with results suggesting potential inhibitory activity. researchgate.net Similarly, 8-hydroxyquinolium 3-nitrobenzoate has been evaluated computationally for its ligand-protein interactions. researchgate.net These studies typically reveal that the quinoline nitrogen and the oxygen atoms of the ester and nitro groups are key sites for forming hydrogen bonds with amino acid residues in the active site of a protein. The aromatic rings often contribute to binding affinity through hydrophobic and π-π stacking interactions.

The general findings from these analogue studies suggest that this compound would likely exhibit strong binding interactions with appropriate biological targets, driven by a combination of hydrogen bonding and aromatic interactions. The specific substituent pattern would influence its binding selectivity and affinity.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-hydroxy-5-nitroquinoline |

| 5-chloro-8-hydroxyquinoline |

| 8-hydroxyquinolium 3-nitrobenzoate |

Future Research Directions and Concluding Perspectives

Advancements in Sustainable Synthesis of Quinolin-8-yl 2-chloro-5-nitrobenzoate

Traditional synthetic routes for compounds like this compound often rely on methods that may involve hazardous solvents, harsh reaction conditions, and the generation of significant chemical waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, safety, and environmental benignity.

Future research should prioritize the development of sustainable synthetic protocols. This includes the exploration of eco-friendly solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), which can replace hazardous volatile organic compounds. dntb.gov.ua The use of heterogeneous catalysts, like zeolites or montmorillonite (B579905) clays, offers advantages in terms of easy separation from the reaction mixture and reusability, contributing to a more sustainable process. dntb.gov.ua

For the esterification step, which is central to the synthesis of this compound from 8-hydroxyquinoline (B1678124) and 2-chloro-5-nitrobenzoic acid, innovative and sustainable methods are being developed. These include the use of solid acid catalysts, such as Dowex H+ resins, and enzymatic catalysis employing lipases. nih.govnih.gov These approaches can lead to milder reaction conditions and reduced energy consumption. Furthermore, process intensification techniques, such as microwave-assisted or ultrasound-assisted synthesis, can significantly shorten reaction times and improve yields, aligning with the goals of green chemistry. dntb.gov.uaresearchgate.net

A comparative overview of traditional versus potential sustainable synthesis methods is presented in the table below.

| Synthesis Aspect | Traditional Method | Sustainable Alternative |

| Solvent | Volatile organic compounds (e.g., toluene, dichloromethane) | Water, ethanol, PEG, ionic liquids |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids (e.g., zeolites, resins), enzymes (e.g., lipases) |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasonication |

| Byproduct Management | Often requires extensive workup and disposal | Catalyst recyclability, reduced waste generation |

Integration of Advanced Computational Methods for Predictive Chemistry

The field of computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery of new applications. For this compound, a compound for which extensive experimental data may not yet be available, computational methods are invaluable.

Density Functional Theory (DFT) is a fundamental computational method that can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound. uantwerpen.beresearchgate.net Such calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties, which can be correlated with experimental data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models represent another important computational approach. ijirset.com By developing QSAR models, it may be possible to predict the biological activities of this compound, such as its potential antimicrobial or anticancer properties, based on its molecular descriptors. ijirset.com This can aid in the rational design of new derivatives with enhanced therapeutic potential.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. numberanalytics.com For this compound, molecular docking studies could be used to explore its potential interactions with various biological targets, providing a basis for understanding its mechanism of action and for the development of new therapeutic agents. numberanalytics.com

The following table summarizes the potential applications of these computational methods.

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic and molecular structure | Optimized geometry, electronic properties (HOMO-LUMO gap), spectroscopic signatures (IR, Raman) |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Potential toxicity, mutagenicity, or therapeutic efficacy |

| Molecular Docking | Investigation of binding to biological targets | Binding affinity, interaction modes with proteins or enzymes |

Exploration of Novel Material Applications and Functional Properties

The unique combination of a quinoline (B57606) ring system and a substituted nitrobenzoate moiety in this compound suggests a range of potential applications in materials science. The quinoline core is known for its electron-accepting properties and its use in p-type semiconductors and luminescent materials. nih.gov

Derivatives of 8-hydroxyquinoline are widely studied for their applications as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors. nih.govresearchgate.net The introduction of the 2-chloro-5-nitrobenzoate group can be expected to modulate the electronic and photophysical properties of the quinoline scaffold, potentially leading to new materials for organic electronics. Research into a related compound, 8-Hydroxy Quinoline Nitrobenzoate, has indicated its suitability for optical applications, with a lower cutoff wavelength of 453 nm, suggesting that this compound may also possess interesting optical properties. ijirset.com

The presence of heteroatoms and a conjugated π-system in the molecule also suggests potential applications as a corrosion inhibitor . Quinoline derivatives have been shown to be effective in protecting metals from corrosion in acidic environments. nih.gov

Furthermore, the biological activity of quinoline derivatives opens up possibilities for the development of functional materials with antimicrobial or anticancer properties . ornl.gov These could be incorporated into polymers or coatings for medical devices or other applications where bioactivity is desired.

| Potential Application | Relevant Functional Properties |

| Organic Light-Emitting Diodes (OLEDs) | Luminescence, electron transport, p-type semiconductivity |

| Corrosion Inhibitors | Adsorption onto metal surfaces, formation of protective films |

| Bioactive Materials | Antimicrobial, anticancer, and other biological activities |

| Optical Materials | Absorption and emission in the UV-visible range |

Synergistic Experimental-Theoretical Approaches for Deeper Understanding

A comprehensive understanding of the structure-property relationships of this compound can be most effectively achieved through a synergistic approach that combines experimental investigations with theoretical calculations. This integrated methodology allows for a deeper and more nuanced interpretation of experimental data and provides a robust framework for predicting and understanding the behavior of the molecule.

Experimental techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy can provide detailed information about the molecular structure, bonding, and electronic transitions of the compound. uantwerpen.bemdpi.com These experimental results can be compared with theoretical predictions from DFT calculations to validate the computational models and to aid in the interpretation of the experimental spectra. uantwerpen.beresearchgate.net

For instance, DFT calculations can be used to predict the vibrational frequencies of the molecule, which can then be compared with the experimental FTIR and Raman spectra to confirm the molecular structure. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, which can be correlated with the experimental UV-visible spectra to understand the nature of the electronic transitions. nih.gov

This combined approach is particularly powerful for elucidating reaction mechanisms and for understanding the factors that govern the functional properties of the material. By integrating experimental and theoretical studies, researchers can gain a more complete picture of the chemical and physical properties of this compound, which is essential for the rational design of new materials and for the optimization of its synthesis and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Quinolin-8-yl 2-chloro-5-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves coupling 2-chloro-5-nitrobenzoic acid derivatives with quinolin-8-ol precursors. For example, esterification under acidic conditions (e.g., HCl in THF) with reflux and magnetic stirring for ~10 hours, followed by purification via silica gel column chromatography (CH₂Cl₂/hexane, 85:15 v/v) . Optimization includes monitoring reaction progress by thin-layer chromatography (TLC) and adjusting solvent polarity during column purification. Yield improvements may require controlled anhydrous conditions or catalyst screening.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Confirms substituent positions and integration ratios (e.g., aromatic protons in quinoline and benzoate moieties) .

- HRMS : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, nitro group ~1520 cm⁻¹) .

- GC-MS : Assesses purity and thermal stability in gas-phase analysis .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| 1H NMR | δ 8.5–9.0 ppm (quinoline H), δ 7.8–8.3 ppm (nitrobenzoate H) | |

| IR | 1705 cm⁻¹ (ester C=O), 1522 cm⁻¹ (NO₂) |

Q. What storage conditions ensure the compound’s stability?